1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene
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Overview
Description
m-Methoxybenzol-ONN-azoxycyanid is a synthetic organic compound characterized by the presence of a methoxy group, an azoxy group, and a cyanide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Methoxybenzol-ONN-azoxycyanid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of m-methoxybenzene to form m-methoxynitrobenzene, followed by reduction to m-methoxyaniline. The azoxy group is then introduced through a reaction with nitrous acid, and the final cyanide group is added using a cyanating agent such as potassium cyanide under controlled conditions .
Industrial Production Methods
The reaction conditions are carefully monitored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
m-Methoxybenzol-ONN-azoxycyanid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azoxy group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield m-methoxybenzol-ONN-oxide, while reduction may produce m-methoxybenzol-ONN-amine .
Scientific Research Applications
m-Methoxybenzol-ONN-azoxycyanid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of m-Methoxybenzol-ONN-azoxycyanid involves its interaction with specific molecular targets and pathways. The azoxy group can participate in redox reactions, while the cyanide group may inhibit certain enzymatic activities. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological and chemical behavior .
Comparison with Similar Compounds
Similar Compounds
- m-Methoxybenzol-ONN-azoxyformate
- m-Methoxybenzol-ONN-azoxynitrate
- m-Methoxybenzol-ONN-azoxyacetate
Uniqueness
m-Methoxybenzol-ONN-azoxycyanid is unique due to the presence of the cyanide group, which imparts distinct chemical and biological properties compared to other azoxy compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
62825-14-3 |
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Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
cyanoimino-(3-methoxyphenyl)-oxidoazanium |
InChI |
InChI=1S/C8H7N3O2/c1-13-8-4-2-3-7(5-8)11(12)10-6-9/h2-5H,1H3 |
InChI Key |
LUIFFCPYIVZEKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)[N+](=NC#N)[O-] |
Origin of Product |
United States |
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